Carbon disulfide

Catalog No.
S573488
CAS No.
75-15-0
M.F
CS2
M. Wt
76.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbon disulfide

CAS Number

75-15-0

Product Name

Carbon disulfide

Molecular Formula

CS2

Molecular Weight

76.15 g/mol

InChI

InChI=1S/CS2/c2-1-3

InChI Key

QGJOPFRUJISHPQ-UHFFFAOYSA-N

SMILES

C(=S)=S

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.02 M
In water, 2160 mg/L at 25 °C
Soluble in water
Slightly soluble in water
Soluble in chloroform; miscible with ethanol, ether
Miscible with anhydrous methanol, ethanol, ether, benzene, chloroform, carbon tetrachloride, oils
Soluble in alcohol, benzene, ether
2.16 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 0.2
0.3%

Synonyms

Carbon Bisulfide; Carbon Bisulphide; Carbon Disulphide; Carbon Sulfide (CS2); Dithiocarbonic Anhydride

Canonical SMILES

C(=S)=S

Synthesis of Organosulfur Compounds:

CS₂ serves as a crucial starting material for the synthesis of diverse organosulfur compounds. These compounds hold significance in various research areas, including:

  • Flotation agents: Xanthates, a class of organosulfur compounds derived from CS₂, play a vital role in the froth flotation process for separating valuable minerals from their ores.
  • Dithiocarbamates: These compounds find applications in:
    • Drug development: Metam sodium, a dithiocarbamate, is a widely used fungicide.
    • Rubber chemistry: Dithiocarbamates act as accelerators in the vulcanization process of rubber, enhancing its strength and elasticity.

Solvent for Research Applications:

CS₂'s ability to dissolve various organic and inorganic compounds makes it a useful solvent in numerous research settings. Its applications include:

  • Dissolving elemental sulfur: This allows researchers to study the properties and reactivity of sulfur in various chemical reactions.
  • Extracting organic compounds from natural sources: CS₂ can effectively extract valuable compounds like essential oils and alkaloids from plants.
  • Studying high-temperature materials: Due to its high boiling point, CS₂ can be used as a solvent for studying materials at elevated temperatures.

Spectroscopic Studies:

The unique electronic structure of CS₂ makes it a valuable tool in various spectroscopic techniques:

  • Raman spectroscopy: CS₂ is a common reference material for calibrating Raman spectrometers due to its well-defined Raman bands.
  • Nuclear magnetic resonance (NMR) spectroscopy: CS₂ can be used as a solvent for certain NMR experiments due to its lack of interference with the NMR signal of the target molecule.

Carbon disulfide is a colorless, flammable, and neurotoxic liquid with the chemical formula CS₂ []. It has a simple linear molecular structure and is a valuable industrial solvent with a long history of use []. CS₂ plays a crucial role in the production of various materials like rayon, cellophane, and rubber, making it significant for scientific research in material science and polymer chemistry [].


Molecular Structure Analysis

CS₂ features a linear structure with a central carbon atom bonded to two terminal sulfur atoms by double bonds (S=C=S) []. This structure gives rise to several key features:

  • Nonpolarity: Due to the symmetrical distribution of electrons around the central carbon, CS₂ is a nonpolar molecule, meaning it has minimal electrical polarity []. This property influences its solubility behavior and interaction with other nonpolar molecules.
  • Low steric hindrance: The linear structure minimizes steric hindrance, allowing CS₂ to interact with various functional groups and participate in numerous reactions [].

Chemical Reactions Analysis

Carbon disulfide is involved in a variety of chemical reactions, including:

  • Synthesis

    CS₂ is primarily produced by heating elemental sulfur and carbon (coal or coke) in a high-temperature furnace [].

    C + 2S → CS₂ (ΔH° = +112 kJ/mol) []

  • Decomposition

    At high temperatures, CS₂ decomposes back into its constituent elements:

    CS₂ → C + 2S (ΔH° = +279 kJ/mol) []

  • Organic synthesis

    CS₂ is a vital reactant in the production of various organic compounds. For example, it reacts with sodium hydroxide (NaOH) to form sodium xanthate, a key intermediate in the production of rayon fibers [].

    CS₂ + 2NaOH → Na₂CS₃ + H₂O

  • Flotation process

    CS₂ is used as a frothing agent in the mineral flotation process, helping to separate valuable minerals from unwanted gangue.


Physical And Chemical Properties Analysis

  • Melting point: -111.6 °C []
  • Boiling point: 46.3 °C []
  • Density: 1.26 g/cm³ []
  • Solubility: Slightly soluble in water (2.3 g/L at 25 °C) [], miscible with most organic solvents like fats, oils, and rubber [].
  • Stability: Decomposes at high temperatures (>600 °C) [].
  • Flammability: Highly flammable with a low flash point (-30 °C) and a wide flammability range (1% to 50% in air).

Mechanism of Action (not applicable)

Carbon disulfide does not have a specific biological function and is not directly involved in well-defined biological mechanisms.

Carbon disulfide is a hazardous material with several safety concerns:

  • Toxicity: CS₂ is a neurotoxin that can cause various health problems upon exposure, including nervous system damage, headaches, dizziness, and even psychosis with chronic exposure [].
  • Flammability: The low flash point and wide flammability range of CS₂ vapors make it highly susceptible to ignition, posing a fire hazard.
  • Reactivity: CS₂ can react violently with strong oxidizing agents and strong bases.

Safety precautions

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling CS₂.
  • Ensure proper ventilation in workplaces where CS₂ is used to prevent inhalation exposure.
  • Store CS₂ in a cool, dry, and well-ventilated place away from heat sources and incompatible chemicals.

Physical Description

Carbon disulfide appears as a clear colorless to light yellow volatile liquid with a strong disagreeable odor. Boiling point 46° C. Flash point -22°F. Flammable over a wide vapor/air concentration range(1%-50%). Vapors are readily ignited; the heat of a common light bulb may suffice. Insoluble in water and more dense (10.5 lb / gal) than water. Hence sinks in water. Vapors are heavier than air. Used in the manufacture of rayon and cellophane, in the manufacture of flotation agents and as a solvent.
GasVapor; Liquid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless to faint-yellow liquid with a sweet ether-like odor.
Colorless to faint-yellow liquid with a sweet ether-like odor. [Note: Reagent grades are foul smelling.]

Color/Form

Mobile ... liquid
Clear, colorless or faintly yellow liquid

XLogP3

2.1

Boiling Point

116 °F at 760 mm Hg (EPA, 1998)
46.0 °C
46.2 °C
46 °C
116°F

Flash Point

-22 °F (EPA, 1998)
-22 °F (-30 °C) (Closed cup)
-30 °C c.c.
-22°F

Vapor Density

2.67 (EPA, 1998) (Relative to Air)
2.67 (Air = 1)
Relative vapor density (air = 1): 2.63
2.67

Density

1.2632 at 68 °F (EPA, 1998)
1.2632 g/cu cm at 20 °C
Relative density (water = 1): 1.26
1.26

LogP

1.94 (LogP)
log Kow = 1.94
1.94
1.84

Odor

Purest distillates have sweet, pleasing, and ethereal odor ... usual commercial and reagent grades are foul smelling
When pure, carbon disulfide has sweetish aromatic odor similar to that of chloroform.

Melting Point

-167 °F (EPA, 1998)
-111.5 °C
-111.7 °C
-111.6°C
-111 °C
-169°F

UNII

S54S8B99E8

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361fd: Suspected of damaging fertility;
Suspected of damaging the unborn child [Warning Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Use and Manufacturing

IDENTIFICATION: Carbon disulfide is a clear, colorless or faintly yellow liquid. The pure form has a sweet and pleasing odor. The grade used in industry has a foul smell like rotting radishes. It is moderately soluble in water. USE: Carbon disulfide is an important commercial chemical. It is used to make other chemicals, especially rayon, and as a solvent. In the past, it was used as a soil fumigant and a veterinary medicine. EXPOSURE: Carbon disulfide is a natural product present in the air. Workers that use carbon disulfide may breathe in mists or have direct skin contact. The general population will be exposed by breathing air and eating certain foods that contain carbon disulfide. Exposure may also occur from smoking cigarettes. If carbon disulfide is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms under certain conditions, and is not expected to build up in fish. RISK: The central nervous system is the main toxicity target in humans following exposure to carbon disulfide. Severe depression of the central nervous system has been reported following inhalation or oral exposure to very high levels, resulting in feelings of intoxication, psychiatric disturbances, coma, cardiovascular collapse, respiratory arrest, and even death. Damage to the brain and nerves, impaired color vision, hearing loss, Parkinson's-like symptoms (tremors, incoordination, impaired movement), headaches, dizziness, weakness, difficulty remembering and concentrating, mood swings, anxiety, fatigue, trouble sleeping, slurred speech, muscle cramps, and numbness have been reported by workers following exposure to low concentrations in workplace air. Increased risk of heart disease, high blood pressure, and high cholesterol have been reported in some workers exposed to low levels of carbon disulfide. Skin burns have been reported in rayon plant workers handling liquid carbon disulfide after a spill. Finger blisters have been reported in workers handling rayon fibers over time. Decrease in libido and impotency has been reported by male workers exposed to carbon disulfide, but no damage to sperm has been observed. Abnormalities in menstrual cycles have been reported by female workers exposed to carbon disulfide. Additional information regarding the potential for carbon disulfide to cause infertility in humans is not available. However, altered mating behavior and decreased sperm counts were observed in laboratory animals exposed to high air levels of carbon disulfide before mating and pregnancy. Data on the potential for carbon disulfide to cause abortion or birth defects in humans are not available. Fetal death (abortion) and birth defects were observed in some laboratory animals following inhalation or oral exposure to high levels of carbon disulfide during pregnancy. Adequate data on the potential for carbon disulfide to cause cancer in humans or laboratory animals were not available. The potential for carbon disulfide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

MEDICATION (VET): primarily for removal of bot /fly/ infestations from stomach of horses. ... admin by stomach tube or in soft "unbreakable" ... gelatin capsules after 18 hr /Former use/
MEDICATION (VET): Anthelmintic /Former use/

Mechanism of Action

...The capacity of CS2 to cause a distal axonopathy ... is identical pathologically to that caused by hexane ... /CS2 reacts/ with protein amino groups to form dithiocarbamate adducts. The dithiocarbamate adducts of lysyl amino groups undergo decomposition to isothiocyanate adducts, electrophiles that then react with protein nucleophiles to yield covalent cross-linking. The reaction of the isothiocyanate adducts with cysteinyl sulfhydryls to form N,S-dialkyldithiocarbamate ester cross-links is reversible, while the reaction with protein amino functions form thiourea cross-links irreversibly. Over time, the thiourea cross-links predominate and are most likely the most biologically significant ... Analysis of cross-linking in erythrocyte proteins has verified that cross-linking occurs through thiourea bridges that accumulate with continuing exposure. Neurofilament cross-linking involves all 3 subunits and also demonstrates a cumulative dose response and temporal relationship consistent with a contributing event in the development of the axonal neurofilamentous swellings ... In addition to ... chronic axonopathy, CS2 can also lead to aberrations in mood and signs of diffuse encephalopathic disease. Some of these are transient at first and subsequently become more long-lasting, a feature that is common in vascular insufficiency in the nervous system. This fact, in combination with the knowledge that CS2 may accelerate the process of atherosclerosis, suggests that some of the effects of CS2 on the CNS are vascular in origin.

Vapor Pressure

360 mm Hg at 77 °F (EPA, 1998)
359.00 mmHg
359 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 48
360 mmHg
297 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

Carbon disulfide is normally available both in technical and reagent grades (up to 99.9% pure with a trace benzene contaminant) ...
Impurities: Sulfur compounds.

Other CAS

75-15-0
12539-80-9

Wikipedia

Carbon disulfide

Drug Warnings

VET: Withhold food & water for @ least 4 hr after treatment. Fats & oils enhance absorption. Avoid use of high dosage in debilitated or sick horses, or those in last month or two of pregnancy.
Admin ... in ... gelatin capsules ... rupturing capsules can lead to blistering of mucous membranes, respiratory distress, anesthesia, & even death.

Biological Half Life

Elimination of free carbon disulfide from ... /rat/ tissues was rapid, with an estimated half-life in the blood of 35 minutes and in the liver of approximately 1 hour.
Half-life for disappearance of /carbon disulfide/ from blood is estimated at less than 1 hour.
In vitro studies demonstrated that carbon disulfide readily combines with the amino acids in human blood, the half-life of this reaction being approximately 6.5 hours.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Agrochemicals -> Insecticides, Nematicides
Fire Hazards -> Teratogens, Flammable - 4th degree

Methods of Manufacturing

Carbon disulfide is commercially manufactured by the reaction of sulfur with charcoal or methane. Ethane, propane, and propene have been used to a limited extent. Since the methane process was first introduced in the early 1950s, it has steadily supplanted the older charcoal process, which is no longer a factor in carbon disulfide manufacture in the United States, Europe, and Japan. In areas where natural gas or methane is not readily available or when plant size is relatively small, the charcoal process still supplies local viscose rayon requirements.
Prepared on an industrial scale by heating charcoal with vaporized sulfur; from sulfur and natural gas.
(1) Reaction of natural gas or petroleum fractions with sulfur. (2) From natural gas and hydrogen sulfide at very high temperature (plasma process). (3) By heating sulfur and charcoal and condensing the carbon disulfide vapors.
Charcoal-Sulfur Process. Sulfur vapor reacts with charcoal at temperatures of 750-900 °C to form carbon disulfide. Sulfur vapor is an equilibrium mixture of several molecular species, including S8, S6, and S2. The equilibrium shifts toward S2 at higher temperatures and lower pressures. The overall reaction is endothermic and theoretically consumes 1950 kJ/kg (466 kcal/kg) of carbon disulfide when the reactants are at 25 °C and the products are at 750 °C. Most of the heat input goes into dissociation of sulfur vapor to the reactive species, S2.
Hydrocarbon-Sulfur Process. The principal commercial hydrocarbon is methane from natural gas, although ethane, and olefins such as propylene have also been used. Methane reacts with sulfur essentially without side reactions. At 400-700 °C, equilibrium exceeds 99.9%. About 5-10% excess sulfur is usually maintained in the reaction mixture to promote high methane conversion and to minimize by-product yield.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Food, beverage, and tobacco product manufacturing
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Pharmaceutical and medicine manufacturing
Services
Wholesale and retail trade
Carbon disulfide: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
Classed as an inorganic compound

Analytic Laboratory Methods

Method: NIOSH 3800, Issue 1; Procedure: extractive fourier transform infrared (FTIR) spectrometry; Analyte: carbon disulfide; Matrix: air; Detection Limit: 0.13 ppm.
Method: NIOSH 1600, Issue 2; Procedure: gas chromatography with sulfur flame photometric detector; Analyte: carbon disulfide; Matrix: air; Detection Limit: 0.02 mg/sample.
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: carbon disulfide; Matrix: treated drinking water, wastewater, and ground water; Detection Limit: 0.26 ug/L.
Method: EPA-NERL 524.2; Procedure: gas chromatography/mass spectrometry; Analyte: carbon disulfide; Matrix: surface water, ground water, and drinking water in any stage of treatment; Detection Limit: 0.093 ug/L.
For more Analytic Laboratory Methods (Complete) data for Carbon disulfide (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Carbon disulfide in urine (treated with a solution of sodium azide, iodine and potassium iodide) using Iodine-Azide Test; concentrations of less than 20 ppm carbon disulfide in air were not detectable.
The use of blood, exhaled air and urine as biological monitors of exposure to carbon disulfide was studied in England. A metabolite of carbon disulfide, 2-thiothiazolidine-4-carboxylic acid was identified in urine through high performance liquid chromatography. The head space analysis used was a sulfur specific detector to determine acid labile carbon-disulfide in blood. End expired breath samples were obtained through forced exhalation and carbon disulfide was determined by a quadrupole mass spectrometer. A general trend suggested increased uptake with increasing exposure. Reproducibility was difficult to achieve.
Analytical methods for determining carbon disulfide and its metabolites in biological materials. /From table/ [Table#96]

Storage Conditions

... Must be stored in airtight drums, handled with precautions, & in summer kept in shade and sprayed with water to prevent pressure developing. Large quantities ... must be stored under water.
... Should be kept away from heat, sparks, and flames, and adequate ventilation should be provided. ... Storage and handling equipment are generally of conventional carbon steel construction. All parts of a system, incl piping, valves, and movable containers, must be earth-ground and firmly bonded by good electrical conductors to eliminate the possibility of static charge build-up and spark discharge.
Store small containers in a cool, dry, well-ventilated location. Store bulk quantities under water or inert gas blanket. Outside or detached storage preferred.
Fireproof. Separated from oxidants, food and feedstuffs. Cool.
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Refrigerate before opening.

Interactions

... CS2 treatment significantly increased the contractile response /uterine contractions of mid-gestation rats/ to KCl, carbachol, and A23187. The increase to A23187 was the greatest. In vitro exposure to CS2 immediately suppressed carbachol-induced contraction but did not affect spontaneous and KCl-induced contractions.
... signs of carbon disulfide poisoning in animals are intensified by reserpine, iproniazid, and amphetamine...
It is now recognized that the neural responses to carbon disulfide are greatly influenced by the mineral content of the diet, at least in animals. A highly mineralized diet offering substantial protection from neurologic effects.
Inclusion of equimolar mixt of carbon disulfide in oral dose of approx 4 LD50's of carbon tetrachloride (5 mmol/kg) to phenobarbitone-pretreated rats reduced the amt of liver injury due to carbon tetrachloride & prevented deaths.
For more Interactions (Complete) data for Carbon disulfide (35 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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